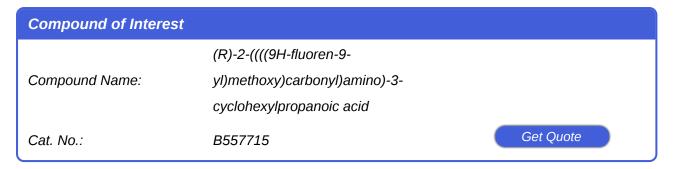


A Technical Guide to High-Purity Fmoc-Lcyclohexylalanine for Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-L-cyclohexylalanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details the physicochemical properties, commercial supplier specifications, and essential experimental protocols for the quality control and application of this sterically hindered amino acid derivative.

Introduction

Fmoc-L-cyclohexylalanine is a non-proteinogenic amino acid derivative widely used in the synthesis of therapeutic peptides and other complex organic molecules. The incorporation of the bulky cyclohexylalanine residue can significantly enhance the metabolic stability of peptides by providing steric hindrance against enzymatic degradation. Furthermore, its hydrophobic nature can contribute to improved binding affinity and pharmacokinetic profiles of peptide drug candidates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Physicochemical Properties

Fmoc-L-cyclohexylalanine is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.



Property	Value	References
CAS Number	135673-97-1	[1][2][3]
Molecular Formula	C24H27NO4	[1][3]
Molecular Weight	393.48 g/mol	[2][3]
Appearance	White to off-white powder/solid	[2][3]
Melting Point	125-132 °C	[1][2][3]
Storage Temperature	2-8°C or 2-30°C	[1][2][3]

Commercial Supplier Specifications

The quality and purity of Fmoc-L-cyclohexylalanine are paramount for the successful synthesis of high-purity peptides. Below is a comparative summary of specifications from various commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

Supplier	Purity (HPLC)	Enantiomeric Purity	Optical Rotation [α] ²⁰ D
Sigma-Aldrich (Novabiochem®)	≥98.0% (a/a)	≥99.5% (a/a)	Not specified on general product page
Chem-Impex	≥99%	Not specified on general product page	$-24.0 \pm 2^{\circ}$ (c = 1, DMF)
Thermo Fisher Scientific	99.3% (Lot Specific)	Not specified on general product page	Not specified on general product page
BOC Sciences	99%	Not specified on general product page	Not specified on general product page

Experimental Protocols

Quality Control: Purity and Enantiomeric Excess Determination by HPLC



High-performance liquid chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-L-cyclohexylalanine.

1. Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method separates the main compound from any synthesis-related impurities.

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[4]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
- Mobile Phase B: 0.1% TFA in acetonitrile.[4]
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common starting point is 30% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV absorbance at 254 nm or 265 nm (for the Fmoc group).
- Sample Preparation: Dissolve a small amount of Fmoc-L-cyclohexylalanine in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 μm syringe filter before injection.[4]
- 2. Enantiomeric Purity Determination by Chiral HPLC

This method is crucial to ensure the absence of the D-enantiomer, which can lead to undesired diastereomeric peptide impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-2).[5]
- Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or isopropanol) and an acidic additive (e.g., 0.1% TFA) in a non-polar solvent like hexane, or reversed-phase



conditions with acetonitrile/water and an acid additive.[5]

- Flow Rate: Typically 1.0 mL/min.[5]
- Detection: UV at 254 nm or 265 nm.
- Sample Preparation: Prepare the sample as described for RP-HPLC. A racemic standard of Fmoc-DL-cyclohexylalanine is recommended to establish the retention times of both enantiomers.

Application in Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The sterically hindered nature of the cyclohexyl side chain requires optimized coupling conditions to ensure efficient incorporation into the growing peptide chain.

Materials and Reagents:

- Rink Amide resin (or other suitable solid support)
- Fmoc-L-cyclohexylalanine
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF for Fmoc deprotection
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

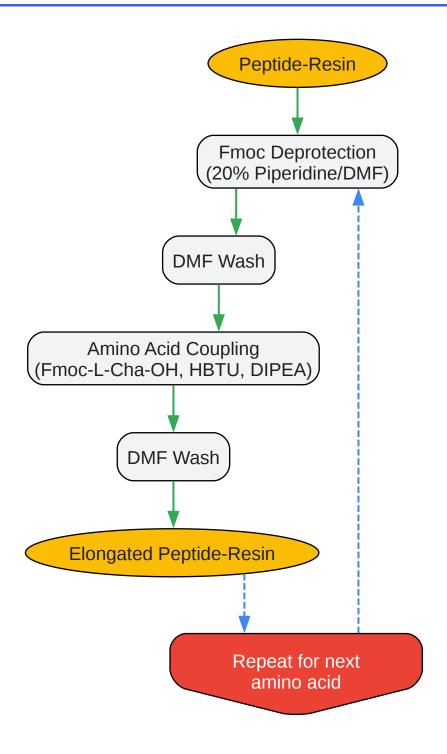
Protocol for a single coupling cycle:



- Resin Swelling: Swell the resin in DMF for at least 30 minutes.[6]
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.[6]
- Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6-8 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2
 hours at room temperature. Due to the steric hindrance of Fmoc-L-cyclohexylalanine, a
 longer coupling time or a double coupling (repeating the activation and coupling steps) may
 be necessary.[6]
- Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A
 negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents.
- Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by preparative RP-HPLC.
- Analysis: Confirm the identity of the final peptide by mass spectrometry.

Visualizations





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